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Compound of Interest

5-Chloro-4-nitrothiophene-2-
Compound Name: o
carboxylic acid

Cat. No.: B1367418

Introduction and Strategic Importance

5-Chloro-4-nitrothiophene-2-carboxylic acid (CAS No: 89166-85-8) is a polysubstituted
heterocyclic compound built upon a thiophene core. Its strategic importance in modern
chemistry stems from the unique electronic properties conferred by its substituents: a
carboxylic acid, a chloro group, and a nitro group. This specific arrangement of functional
groups makes it a highly valuable and versatile building block in the synthesis of complex
organic molecules, particularly within the pharmaceutical and agrochemical industries.

The presence of both electron-withdrawing (nitro, chloro) and potentially reactive (carboxylic
acid) moieties on the thiophene ring creates a scaffold ripe for diverse chemical
transformations. This guide provides an in-depth analysis of its fundamental physicochemical
properties, offering field-proven insights into its synthesis, characterization, stability, and
handling. The objective is to equip researchers and drug development professionals with the
foundational knowledge required to effectively utilize this compound in their research and
development pipelines. Its classification as a "Protein Degrader Building Block” further
underscores its relevance in cutting-edge therapeutic design.[1]

Chemical Identity and Molecular Architecture

A precise understanding of the molecule's structure is fundamental to predicting its behavior
and reactivity.
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Molecular Formula: CsH2CINO4S[1]

Molecular Weight: 207.59 g/mol [2]

IUPAC Name: 5-chloro-4-nitrothiophene-2-carboxylic acid

INChl: 1S/C5H2CINO4S/c6-4-2(7(10)11)1-3(12-4)5(8)9/h1H,(H,8,9)

InChlKey: FZKDYXWPDMALDM-UHFFFAOYSA-N

Cl OH
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Caption: 2D structure of 5-Chloro-4-nitrothiophene-2-carboxylic acid.

Synthesis Pathway and Rationale

The synthesis of 5-Chloro-4-nitrothiophene-2-carboxylic acid logically proceeds from its
non-nitrated precursor, 5-chlorothiophene-2-carboxylic acid. The introduction of the nitro group
is a critical step, achieved via electrophilic aromatic substitution.

Rationale for Synthetic Choice: Thiophene rings are generally reactive towards electrophiles.
However, the presence of the deactivating carboxylic acid and chloro groups makes the
reaction more challenging than with unsubstituted thiophene. The nitration must be performed
under controlled conditions to achieve regioselective substitution at the C4 position. The use of
a nitrating agent like nitric acid in a strong acid medium such as sulfuric acid is a standard
approach for such transformations.

High-Level Synthesis Protocol:

e Precursor Preparation: 5-Chlorothiophene-2-carboxylic acid is used as the starting material.
This compound is a known intermediate in the synthesis of pharmaceuticals like
Rivaroxaban.[3]

 Nitration: The precursor is carefully dissolved in a suitable solvent (e.g., concentrated sulfuric
acid) at a reduced temperature to control the reaction rate.

» Addition of Nitrating Agent: A nitrating mixture (e.g., a combination of nitric acid and sulfuric
acid) is added dropwise while maintaining the low temperature to prevent side reactions and
ensure regioselectivity.

e Reaction Monitoring: The reaction is stirred until completion, which can be monitored by
techniques like Thin Layer Chromatography (TLC).

o Work-up and Isolation: The reaction mixture is quenched by pouring it over ice, leading to the
precipitation of the crude product. The solid is then collected by filtration, washed to remove
residual acid, and dried.
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 Purification: The crude product is purified, typically by recrystallization from an appropriate
solvent system, to yield the final high-purity compound.

Caption: Workflow for the synthesis of the target compound.

Core Physicochemical Properties

The utility of a chemical building block is defined by its physical and chemical properties. The
data presented here is a synthesis of information from supplier safety data sheets and
computational predictions.

Table 1. Summary of Physicochemical Data

Property Value Source
CAS Number 89166-85-8 [1]
Molecular Formula CsH2CINO4S [1]
Molecular Weight 207.59 g/mol [2]
Physical Form Solid

Boiling Point 390.4°C at 760 mmHg (4]

(Predicted)

Density 1.801 g/cm3 (Predicted) [4]
Flash Point 189.9°C (Predicted) [4]

) >95% - 97% (Typical
Purity _ [1]
commercial grades)

| Storage | Refrigerator; Keep in dark place, Sealed in dry |[3] |

Solubility and Acidity (pKa)

» Solubility: While explicit experimental solubility data is scarce, the molecular structure allows
for a reasoned prediction. The presence of the highly polar carboxylic acid and nitro groups
suggests potential solubility in polar organic solvents. The precursor, 5-chlorothiophene-2-
carboxylic acid, is slightly soluble in DMSO and methanol, and similar behavior can be
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expected for the nitrated derivative.[3] Its solubility in aqueous media will be pH-dependent; it
will be more soluble in basic solutions where the carboxylic acid is deprotonated to form a
carboxylate salt.

o Acidity (pKa): The primary acidic proton is that of the carboxylic acid group. The acidity of
this proton is significantly enhanced by the strong electron-withdrawing effects of both the
nitro group and the chlorine atom. These groups pull electron density away from the
carboxylate group, stabilizing the conjugate base and thus lowering the pKa (increasing
acidity). For context, the predicted pKa of the less acidic precursor, 5-chlorothiophene-2-
carboxylic acid, is approximately 3.32.[3] Therefore, the pKa of 5-chloro-4-nitrothiophene-
2-carboxylic acid is expected to be even lower, making it a relatively strong organic acid.

Spectroscopic Profile

Spectroscopic analysis is essential for structural verification and purity assessment.

« Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups
present. Key expected absorption bands include:

o Avery broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300
cm~1region.

o Astrong C=0 (carbonyl) stretch from the carboxylic acid, expected around 1700-1725
cm~1,[5]

o Asymmetric and symmetric N-O stretches from the nitro group, typically found near 1500-
1550 cm~! and 1340-1380 cm™1, respectively.

o C-Cl stretching vibrations, which are typically found in the 600-800 cm~1 region.
» Nuclear Magnetic Resonance (*H NMR) Spectroscopy:

o Thiophene Proton: A single proton is attached to the thiophene ring. Due to the strong
deshielding effects of the adjacent nitro and sulfur atoms, its signal is expected to appear
significantly downfield in the aromatic region.

o Carboxylic Acid Proton: A broad singlet, characteristic of an acidic proton, will be observed
far downfield, typically >10 ppm. Its position can be concentration-dependent and it is
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exchangeable with D20.[6]

e Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak
corresponding to the molecular weight (207.59 g/mol ). Key fragmentation patterns would
likely involve the loss of the carboxylic acid group (-45 Da) or the nitro group (-46 Da).

Chemical Reactivity and Stability

 Stability: The compound is stable under normal storage conditions.[4] To maintain its
integrity, it should be stored in a cool, dark, and dry environment, preferably in a refrigerator
and in a tightly sealed container to protect it from moisture and light.[3]

o Reactivity:

o Incompatible Materials: It should be kept away from strong oxidizing agents and strong
bases.[7]

o Hazardous Decomposition: Under fire conditions, hazardous decomposition products can
be formed, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[8]

o Functional Group Reactivity: The carboxylic acid moiety is a primary site for reactions such
as esterification, amide bond formation (coupling reactions), and conversion to an acyl
chloride. The nitro group can be reduced to an amine, providing a route to another key
functional group. This dual reactivity makes it a powerful intermediate for building
molecular complexity.

Applications in Research and Development

5-Chloro-4-nitrothiophene-2-carboxylic acid is not an end-product but a strategic
intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules.

o Pharmaceutical Synthesis: As a heterocyclic building block, it is used in the construction of
novel chemical entities. Nitrothiophene derivatives have been investigated for their potential
as prodrugs, which can be activated by bacterial nitroreductases, making them of interest in
the development of narrow-spectrum antibacterial agents.[9]
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» Medicinal Chemistry: The compound serves as a scaffold for creating libraries of compounds
for screening against various biological targets. Its classification as a "Protein Degrader
Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras
(PROTACS) and other related modalities that are at the forefront of modern drug discovery.

[1]

o Agrochemicals: The methyl ester of this acid is noted for its use as a key intermediate in the
synthesis of agrochemicals, leveraging the biological activity often associated with the
thiophene nucleus.

Safety and Handling Protocol
Adherence to safety protocols is non-negotiable when working with this compound.
» Hazard Identification:

o Signal Word: Warning

o Pictogram: GHSO07 (Exclamation Mark)

o Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation).

o Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield.
o Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

o Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is
generated, a NIOSH/MSHA-approved respirator is recommended.

» Handling and Storage:
o Avoid dust generation and accumulation.

o Store in a tightly closed container in a cool, dry, and well-ventilated place.
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o Facilities should be equipped with an eyewash station and a safety shower.[10]

Experimental Protocol: Characterization by FT-IR
Spectroscopy

This protocol outlines a self-validating system for verifying the identity and purity of 5-Chloro-4-
nitrothiophene-2-carboxylic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy.

Objective: To obtain a high-quality infrared spectrum of the solid sample to confirm the
presence of key functional groups and compare it against a reference spectrum if available.

Methodology Rationale: Attenuated Total Reflectance (ATR) is chosen for its simplicity, speed,
and minimal sample preparation, making it ideal for routine analysis of solid powders.

Step-by-Step Procedure:

 Instrument Preparation: Power on the FT-IR spectrometer and allow the source and detector
to stabilize for at least 15-20 minutes. This ensures a stable baseline and maximizes signal-
to-noise.

o Background Collection: Before analyzing the sample, a background spectrum must be
collected. Ensure the ATR crystal (typically diamond or germanium) is clean. Lower the anvil
and collect a background scan. This step is critical as it subtracts the spectral contributions
of the ambient atmosphere (e.g., CO2 and water vapor) from the final sample spectrum.

o Sample Application: Place a small, representative amount of the 5-Chloro-4-
nitrothiophene-2-carboxylic acid powder onto the center of the ATR crystal. Only a few
milligrams are needed.

» Pressure Application: Lower the pressure anvil onto the sample until sufficient pressure is
applied to ensure good optical contact between the sample and the crystal. Consistent
pressure is key for reproducible results.

e Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added
to improve the signal-to-noise ratio. The standard collection range is 4000 cm~ to 400 cm~1.

o Data Analysis and Validation:
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o Process the collected spectrum (e.g., baseline correction if necessary).

o Identify the key absorption bands and compare their positions (in cm~1) to expected values
(see Section 4.2).

o Self-Validation: The presence of a strong carbonyl peak (~1700 cm~1), a very broad O-H
stretch (2500-3300 cm™1), and distinct nitro group stretches (~1550 and ~1350 cm™1)
provides strong, cross-validating evidence for the compound's identity. The absence of
significant unexpected peaks indicates high purity.

o Cleaning: Thoroughly clean the ATR crystal and anvil with a suitable solvent (e.qg.,
isopropanol) and a soft lab wipe to prevent cross-contamination.

Caption: Standard workflow for FT-IR characterization using ATR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to 5-Chloro-4-
nitrothiophene-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1367418#physicochemical-properties-of-5-chloro-4-
nitrothiophene-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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